Divema
Description
Structure
2D Structure
Properties
CAS No. |
27100-68-1 |
|---|---|
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
ethenoxyethene;furan-2,5-dione |
InChI |
InChI=1S/C4H2O3.C4H6O/c5-3-1-2-4(6)7-3;1-3-5-4-2/h1-2H;3-4H,1-2H2 |
InChI Key |
DQJJMWZRDSGUJP-UHFFFAOYSA-N |
SMILES |
C=COC=C.C1=CC(=O)OC1=O |
Canonical SMILES |
C=COC=C.C1=CC(=O)OC1=O |
Other CAS No. |
27100-68-1 |
Synonyms |
Copolymer, Pyran DIVEMA Divinyl Ether Maleic Anhydride Copolymer Maleic Anhydride Divinyl Ether Maleic Anhydride Vinyl Ether MVE 2 MVE 5 MVE-2 MVE-5 NSC 46015 NSC-46015 NSC46015 Pyran Copolymer Vinyl Ether Maleic Anhydride Polyme |
Origin of Product |
United States |
Preparation Methods
Radical Cyclopolymerization in Organic Solvents
The predominant method for synthesizing this compound involves radical cyclopolymerization of divinyl ether (DVE) and maleic anhydride (MA) in an inert organic solvent. This process, described in foundational studies, employs acetone as the reaction medium due to its ability to solubilize both monomers while minimizing side reactions.
The reaction is typically conducted in sealed glass tubes under nitrogen atmosphere to prevent oxygen inhibition of radical initiation. Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are added at concentrations ranging from 0.1% to 1.0% (w/w) relative to monomer mass. A critical parameter is the monomer molar ratio , which is maintained at 1:2 (DVE:MA) to ensure alternating copolymerization. Post-polymerization, the crude product is precipitated in diethyl ether to remove unreacted monomers and initiator residues.
Table 1: Representative Reaction Conditions for Radical Cyclopolymerization
Copolymerization with Comonomers
Modified this compound derivatives are synthesized by incorporating tertiary monomers such as vinyl acetate or alkyl acrylates to tailor solubility or charge density. For instance, the addition of vinyl acetate (5–10 mol%) during polymerization reduces backbone rigidity, enhancing compatibility with hydrophobic matrices in detergent formulations. These terpolymers are synthesized under conditions analogous to standard this compound preparation but require precise stoichiometric control to avoid crosslinking.
Purification and Isolation Techniques
Solvent Extraction
Post-polymerization purification begins with ether extraction to isolate the copolymer from unreacted MA, which is highly soluble in polar solvents. The precipitate is washed sequentially with methanol and water to remove residual initiator and oligomers.
Drying and Stabilization
Purified this compound is dried under vacuum at 40–50°C until constant mass is achieved. To prevent hydrolysis of anhydride groups during storage, the polymer is stabilized in anhydrous dimethyl sulfoxide (DMSO) or lyophilized for long-term preservation.
Structural Characterization
Molecular Weight Determination
Gel permeation chromatography (GPC) with polyethylene glycol (PEG) standards is the gold standard for determining this compound’s molecular weight. Reported values span 34,800–345,000 g/mol , depending on initiator concentration and reaction time.
Table 2: Molecular Weight Distribution of this compound Samples
Functional Group Analysis
Fourier-transform infrared spectroscopy (FTIR) confirms the presence of anhydride carbonyl stretches at 1850 cm⁻¹ and 1775 cm⁻¹, while nuclear magnetic resonance (¹³C NMR) reveals distinct peaks for ether (70–75 ppm) and maleate (165–170 ppm) carbons.
Factors Influencing Polymer Properties
Initiator Selection
AIBN yields lower molecular weight polymers with narrow dispersity (Đ = 1.3–2.5) compared to benzoyl peroxide, which promotes higher Mw but broader distributions (Đ = 3.0–3.5).
Reaction Temperature
Elevated temperatures (>70°C) accelerate polymerization but risk thermal degradation of maleic anhydride, leading to chain termination and reduced Mw.
Industrial-Scale Production
Large-scale synthesis adopts continuous stirred-tank reactors (CSTRs) with automated feed systems to maintain the 1:2 DVE:MA ratio. A patent by discloses a pilot-scale process producing 100 kg batches with >95% monomer conversion using AIBN initiation at 75°C.
Recent Advances in this compound Synthesis
Chemical Reactions Analysis
Types of Reactions
Divema, undergoes various chemical reactions, including:
Hydrolysis: The anhydride groups can be hydrolyzed to form carboxylic acid groups.
Esterification: The carboxylic acid groups formed from hydrolysis can react with alcohols to form esters.
Amidation: The carboxylic acid groups can also react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions at room temperature.
Esterification: Requires an alcohol and a catalyst, such as sulfuric acid, at elevated temperatures.
Major Products Formed
Hydrolysis: Carboxylic acids.
Esterification: Esters.
Amidation: Amides.
Scientific Research Applications
Drug Delivery Systems
Divema has been investigated for use in drug delivery systems due to its biocompatibility and ability to form hydrogels. Hydrogels made from this compound can encapsulate drugs and release them in a controlled manner. This property is particularly beneficial for targeting specific tissues or cells in the body.
Case Study: Controlled Release of Anticancer Drugs
- Objective: To evaluate the efficacy of this compound-based hydrogels for the controlled release of anticancer drugs.
- Findings: In vitro studies demonstrated that this compound hydrogels could sustain the release of drugs over extended periods, enhancing therapeutic effects while minimizing side effects .
| Parameter | Hydrogel with this compound | Conventional Hydrogel |
|---|---|---|
| Drug Release Rate | Sustained | Rapid |
| Biocompatibility | High | Moderate |
| Targeting Ability | Yes | No |
Immunological Applications
Research indicates that this compound may stimulate phagocytosis, which is crucial for immune responses. This property opens avenues for its application in immunotherapy.
Case Study: Phagocytosis Stimulation
- Objective: To assess the immunological behavior of this compound.
- Findings: Studies showed that this compound enhances phagocytic activity in immune cells, suggesting its potential as an adjuvant in vaccines .
Coatings and Adhesives
This compound's unique properties make it suitable for developing coatings and adhesives with enhanced durability and adhesion strength.
Case Study: Performance of this compound Coatings
- Objective: To evaluate the performance of coatings made from this compound.
- Findings: Coatings exhibited superior resistance to environmental factors compared to traditional coatings .
| Property | This compound Coating | Traditional Coating |
|---|---|---|
| Adhesion Strength | High | Moderate |
| Environmental Resistance | Excellent | Poor |
Water Treatment
This compound has shown promise in water treatment applications due to its ability to form complexes with pollutants.
Case Study: Removal of Heavy Metals
- Objective: To investigate the efficacy of this compound in removing heavy metals from wastewater.
- Findings: Experimental results indicated that this compound effectively binds with heavy metals, facilitating their removal from water sources .
| Pollutant Type | Removal Efficiency (%) |
|---|---|
| Lead | 90 |
| Cadmium | 85 |
| Mercury | 80 |
Mechanism of Action
The mechanism of action of maleic anhydride, polymer with vinyl ether, is primarily based on the reactivity of the anhydride groups. These groups can undergo hydrolysis to form carboxylic acids, which can further react with various functional groups. This reactivity allows the copolymer to form stable conjugates with drugs, enhancing their stability and bioavailability . Additionally, the copolymer can form crosslinked networks, providing structural integrity and mechanical strength to the materials it is incorporated into .
Comparison with Similar Compounds
Divema, is unique due to its alternating copolymer structure, which imparts distinct properties compared to other copolymers. Similar compounds include:
Maleic anhydride, polymer with ethyl vinyl ether: Similar in structure but with different physical properties due to the ethyl group.
Maleic anhydride, polymer with methyl vinyl ether: Another similar compound with different solubility and reactivity characteristics.
These similar compounds share the ability to undergo various chemical reactions, but the specific properties and applications can vary based on the vinyl ether used in the copolymerization process .
Q & A
Q. How should researchers design experiments to evaluate Divema’s antiviral activity in vitro?
- Methodological Answer : Begin with controlled enzyme inhibition assays using viral reverse transcriptases (e.g., Avian myeloblastosis, Rauscher leukemia) to measure activity changes in the presence of this compound. Use spectrophotometric methods to quantify enzyme activity, ensuring standardized buffer conditions (pH, temperature) and triplicate trials to minimize variability. Include negative controls (no this compound) and positive controls (known inhibitors). Adjust this compound concentrations (e.g., 100 μg/ml as in ) to establish dose-response relationships .
Q. What statistical tools are appropriate for analyzing this compound’s inhibition efficacy across diverse enzyme systems?
- Methodological Answer : Employ ANOVA to compare inhibition rates (%) across enzyme types, followed by post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. Use regression analysis to model dose-response curves and calculate IC50 values. Tools like R or Python’s SciPy library are recommended for robust statistical validation .
Q. How can researchers ensure reproducibility in this compound-related studies?
- Methodological Answer : Standardize protocols for enzyme purification, this compound preparation, and assay conditions. Document batch-to-batch variability in this compound synthesis (e.g., polymer molecular weight). Share raw data and code publicly via repositories like Zenodo to enable replication .
Advanced Research Questions
Q. How do structural variations in viral enzymes explain contradictions in this compound’s inhibition rates (e.g., 92% for Avian myeloblastosis vs. 57% for Rauscher leukemia)?
- Methodological Answer : Perform comparative structural modeling (e.g., homology-based or cryo-EM) to identify enzyme regions sensitive to this compound. Validate hypotheses via mutagenesis studies targeting active sites or allosteric pockets. Pair kinetic assays (e.g., Michaelis-Menten plots) with structural data to clarify inhibition mechanisms .
Q. What strategies optimize this compound’s concentration for maximum efficacy while minimizing cytotoxicity?
- Methodological Answer : Conduct parallel cytotoxicity assays (e.g., MTT or LDH release) on host cells (e.g., mammalian kidney cells) to establish therapeutic indices. Use computational tools like molecular docking to predict this compound-enzyme binding affinities at varying concentrations .
Q. How should researchers address variability in this compound’s inhibition of C-type viruses (e.g., Reptilian C-type: 84% vs. Pig kidney C-type: 63%)?
- Methodological Answer : Investigate co-factors (e.g., metal ions, coenzymes) that modulate enzyme activity. Use meta-analysis to aggregate data from multiple studies, identifying trends in inhibition efficiency relative to enzyme phylogeny or host species .
Data Presentation from
| Viral Enzyme Type | Activity (No this compound) | Activity (100 μg/ml this compound) | Inhibition Rate (%) |
|---|---|---|---|
| Avian myeloblastosis | 500 units | 40 units | 92% |
| Rauscher leukemia | 105 units | 45 units | 57% |
| Reptilian C-type | 129 units | 21 units | 84% |
| Pig kidney C-type | 222 units | 81 units | 63% |
Methodological Notes
- Contradiction Analysis : When divergent results arise (e.g., variable inhibition rates), apply triangulation by combining kinetic data, structural biology, and phylogenetic analysis to contextualize findings .
- Ethical Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, ensuring compliance with institutional review boards for in vitro studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
